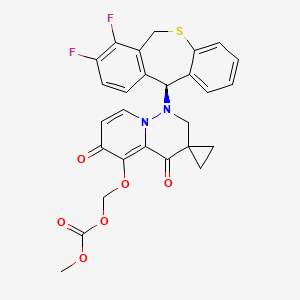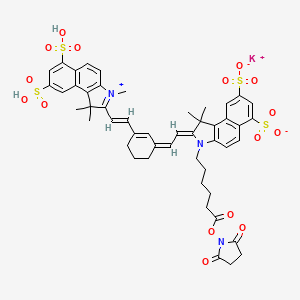
Mcl-1 inhibitor 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mcl-1 inhibitor 9 is a potent small molecule inhibitor targeting myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in promoting cell survival by preventing apoptosis, particularly in cancer cells. Overexpression of Mcl-1 is associated with tumorigenesis, poor prognosis, and resistance to anticancer therapies . This compound selectively binds to Mcl-1, freeing pro-apoptotic proteins BAX and BAK, which initiates apoptosis .
Méthodes De Préparation
The synthesis of Mcl-1 inhibitor 9 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The synthetic route often includes steps such as nucleophilic substitution, cyclization, and functional group modifications. Reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Mcl-1 inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Mcl-1 inhibitor 9 has a wide range of scientific research applications, including:
Mécanisme D'action
Mcl-1 inhibitor 9 exerts its effects by selectively binding to the Mcl-1 protein, thereby disrupting its interaction with pro-apoptotic proteins BAX and BAK. This binding frees BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. This cascade ultimately results in apoptosis, effectively inducing cell death in cancer cells that overexpress Mcl-1 .
Comparaison Avec Des Composés Similaires
Mcl-1 inhibitor 9 is unique in its high selectivity and potency for Mcl-1 compared to other similar compounds. Some similar compounds include:
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A dual Bcl-2/Bcl-xL inhibitor with broader activity but higher toxicity.
AZD5991: Another Mcl-1 inhibitor with promising preclinical activity in hematologic malignancies
This compound stands out due to its specific targeting of Mcl-1, which minimizes off-target effects and enhances its therapeutic potential in cancers with high Mcl-1 expression .
Propriétés
Formule moléculaire |
C32H39ClN2O5S |
|---|---|
Poids moléculaire |
599.2 g/mol |
Nom IUPAC |
(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-hydroxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C32H39ClN2O5S/c1-20-5-3-7-29(36)26-11-8-24(26)17-35-18-32(14-4-6-22-15-25(33)10-12-27(22)32)19-40-30-13-9-23(16-28(30)35)31(37)34-41(38,39)21(20)2/h3,7,9-10,12-13,15-16,20-21,24,26,29,36H,4-6,8,11,14,17-19H2,1-2H3,(H,34,37)/b7-3-/t20-,21+,24-,26+,29-,32-/m0/s1 |
Clé InChI |
VRSBISSEYLZZBN-DNZFJNTLSA-N |
SMILES isomérique |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)O |
SMILES canonique |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


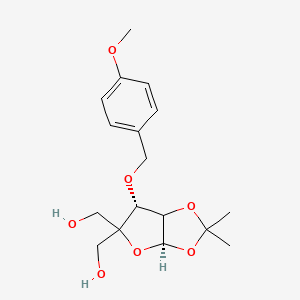




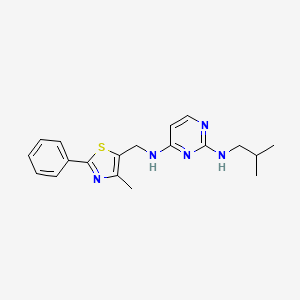
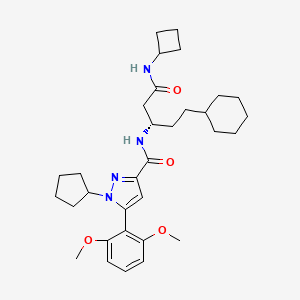
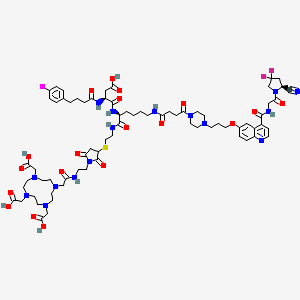
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
